![molecular formula C4H5IN2O B2848401 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole CAS No. 82812-80-4](/img/structure/B2848401.png)
3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole” belong to a class of organic compounds known as halomethanes. They are characterized by a halogen atom (like iodine) attached to a methyl group .
Chemical Reactions Analysis
Halomethanes, like “3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole”, can undergo various chemical reactions, including substitution and elimination reactions .Scientific Research Applications
Oxadiazole Chemistry
Oxadiazoles, including variants like 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole, are crucial in medicinal chemistry due to their potential as bioisosteric replacements for ester and amide functionalities. These compounds show varied bioactivities, including metabolic stability, hERG inhibition, and aqueous solubility advantages, particularly in their 1,3,4-oxadiazole isomers. Novel synthetic routes have facilitated the broad spectrum access of 1,3,4-oxadiazoles under mild conditions, demonstrating their versatility in drug design and development (Boström et al., 2012).
Innovative Synthesis Techniques
Recent advancements have introduced environmentally benign synthesis methods for 1,3,4-oxadiazoles, starting from N-aroylhydrazones and N-acetylhydrazones, employing catalytic quantities of iodine. This approach underscores the shift towards greener chemistry in the synthesis of oxadiazole derivatives (Majji et al., 2014).
Material Science Applications
Oxadiazole derivatives, including 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole, have been explored for their mesomorphic behavior and photo-luminescent properties, indicating their potential in material science, particularly in liquid crystals and photoluminescent materials. Such compounds exhibit cholesteric and nematic phases, along with significant photoluminescence, suggesting their utility in advanced display technologies and optoelectronic devices (Han et al., 2010).
Biological and Therapeutic Potentials
The bioactivity of oxadiazole compounds is further underscored in their antibacterial and enzyme inhibition capabilities. A study highlighted the antibacterial potential of oxadiazole derivatives, with specific compounds showing significant activity against bacterial strains and enzymes like α-glucosidase, acetylcholinesterase, and urease, illustrating the therapeutic applications of these molecules in drug development (Virk et al., 2023).
Corrosion Inhibition
In the context of industrial applications, 1,3,4-oxadiazole derivatives have demonstrated effectiveness as corrosion inhibitors, offering protection for metals such as mild steel in aggressive environments. This highlights the dual functionality of oxadiazole derivatives in both scientific and industrial domains, showcasing their potential in enhancing the durability and lifespan of metal structures (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(iodomethyl)-4-methyl-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPKMXWRGHKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.